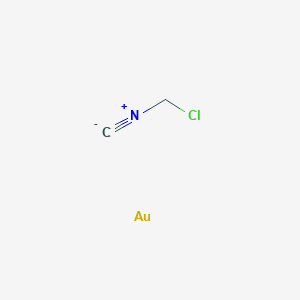![molecular formula C15H9F3O B14668167 Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 40474-00-8](/img/structure/B14668167.png)
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group through an ethynyl linkage. The molecular formula of this compound is C15H9F3O, and it is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl linkage can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of polymers and monomers.
- Applied in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, while the ethynyl linkage provides rigidity to the molecule, influencing its binding affinity and selectivity.
類似化合物との比較
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethynyl linkage.
4-Hydroxybenzotrifluoride: Similar structure but without the ethynyl linkage.
α,α,α-Trifluoro-p-cresol: Contains the trifluoromethyl group but differs in the position of the hydroxyl group.
Uniqueness: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of both the trifluoromethyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
40474-00-8 |
|---|---|
分子式 |
C15H9F3O |
分子量 |
262.23 g/mol |
IUPAC名 |
4-[2-[4-(trifluoromethyl)phenyl]ethynyl]phenol |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)13-7-3-11(4-8-13)1-2-12-5-9-14(19)10-6-12/h3-10,19H |
InChIキー |
SUAYPOJNKOEGHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


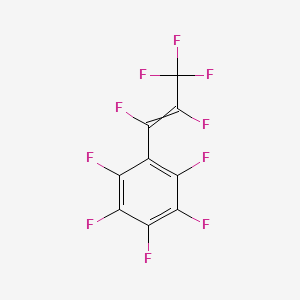
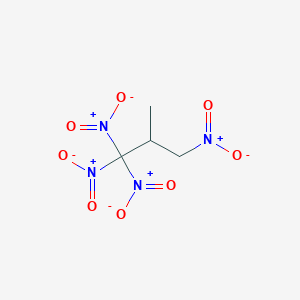
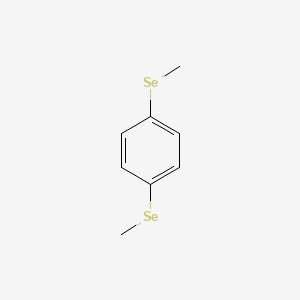
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
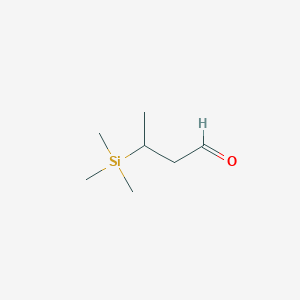
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
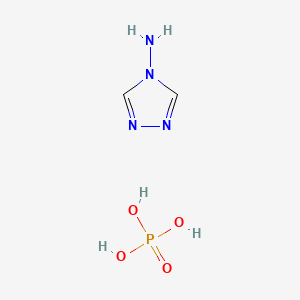
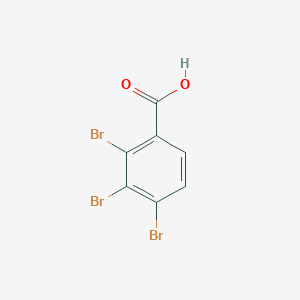
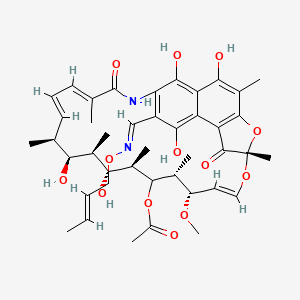

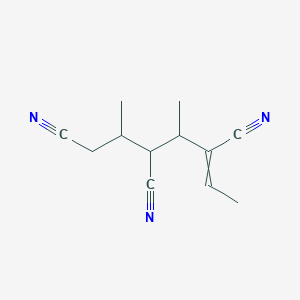
![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)

